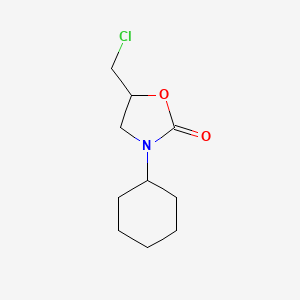

![molecular formula C15H14F5NO2 B2425700 (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(trifluoromethoxy)phenyl)methanone CAS No. 2097916-00-0](/img/structure/B2425700.png)

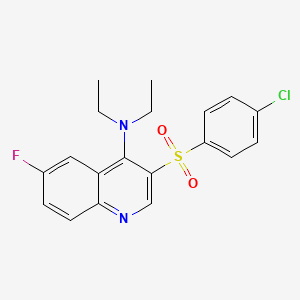

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(trifluoromethoxy)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(trifluoromethoxy)phenyl)methanone, also known as BAY 59-3074, is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases. It is a potent and selective inhibitor of the cannabinoid receptor CB1, which is involved in the regulation of appetite, pain, and mood.

Scientific Research Applications

Medicinal Chemistry Applications

- HIV Entry Inhibition : Compounds structurally related to the query have been investigated for their potential as HIV entry inhibitors. For example, the CCR5 receptor antagonist 873140 shows potent antiviral effects for HIV-1 due to its unique receptor-based mechanism of action, indicating a potential pathway for the development of new HIV treatments (Watson et al., 2005).

- Anticonvulsant Activity : Derivatives of 2-azaspiro[4.4]nonane and [4.5]decane with fluoro or trifluoromethyl substituents have shown promising anticonvulsant activity, highlighting the therapeutic potential of fluorinated spirocyclic compounds in treating convulsive disorders (Obniska et al., 2006).

Materials Science and Polymer Chemistry

- Memory Devices : Ferrocene-terminated hyperbranched polyimide synthesized using a novel tetra-amine demonstrates excellent thermal stability and solubility in organic solvents, exhibiting potential for use in memory devices due to its bistable electrical conductivity (Tan et al., 2017).

- Conductive Membranes : A new difluoro aromatic ketone monomer was developed to prepare poly(arylene ether sulfone)s bearing benzyl quaternary ammonium groups, showing good hydroxide conductivity and alkaline stability, making them suitable for applications in fuel cells and other electrochemical devices (Shi et al., 2017).

Organic Synthesis and Catalysis

- Fluorination Reactions : The study of N-F class fluorinating reagents on hydroxy-substituted organic molecules underscores the critical role of reagent structure in achieving selective fluorination, which is pivotal for synthesizing compounds with desired properties (Zupan et al., 1995).

- Cyclopropenone Chemistry : Cyclopropenone oximes, when reacted with isocyanates, yield diazaspiro[2.3]hexenones, showcasing a method for constructing spirocyclic frameworks that could be foundational in synthesizing novel organic molecules (Yoshida et al., 1988).

properties

IUPAC Name |

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-[3-(trifluoromethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F5NO2/c16-14(17)9-13(14)4-6-21(7-5-13)12(22)10-2-1-3-11(8-10)23-15(18,19)20/h1-3,8H,4-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJHTHJXZHSFSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC2(F)F)C(=O)C3=CC(=CC=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,6-difluorobenzoyl)oxy]-N-[(Z)-(3-nitro-4-piperidinophenyl)methylidene]amine](/img/structure/B2425619.png)

![3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2425622.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-ethylpiperazin-1-yl]acetamide](/img/structure/B2425624.png)

![1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2425626.png)

![3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B2425627.png)

![1-Cyclopentyl-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2425630.png)

![2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one](/img/structure/B2425638.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2425640.png)